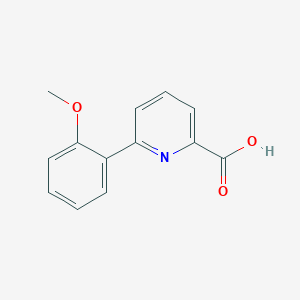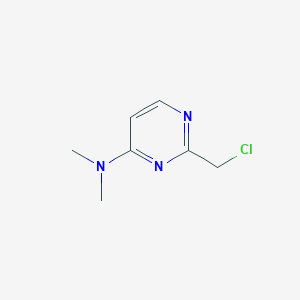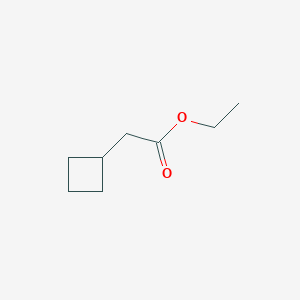
3,5-Difluoro-4-methoxybenzaldehyde
Vue d'ensemble
Description
3,5-Difluoro-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6F2O2. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Applications De Recherche Scientifique
3,5-Difluoro-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of oncology.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Safety and Hazards
Mécanisme D'action
Target of Action
3,5-Difluoro-4-methoxybenzaldehyde is primarily used as a raw material for the synthesis of combretastatin A4 . Combretastatin A4 is a potent inhibitor of microtubule assembly and has shown significant anticancer activity against various human cancer cells .
Mode of Action
The compound interacts with its targets by inhibiting the formation and release of proteins from ribosomes, which are required for cell division . It also inhibits cell growth through formylation , a process that converts inactive proteins into active ones . Furthermore, it prevents methylation of side chains on certain amino acids (lysine and arginine) that are important for protein synthesis .
Biochemical Pathways
The affected biochemical pathways primarily involve protein synthesis and cell division. By inhibiting the formation and release of proteins from ribosomes, the compound disrupts the normal cell cycle, leading to the inhibition of cancer cell growth . The process of formylation further enhances this effect by converting inactive proteins into active ones .
Result of Action
The primary result of the action of this compound is the inhibition of cancer cell growth . By disrupting protein synthesis and cell division, it can effectively halt the proliferation of cancer cells .
Analyse Biochimique
Biochemical Properties
3,5-Difluoro-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of combretastatin A4. It has shown anticancer activity against human cancer cells in vitro and in vivo . The compound inhibits the growth of cancer cells by preventing the formation and release of proteins from ribosomes, which are essential for cell division . Additionally, this compound inhibits cell growth through formylation, converting inactive proteins into active ones . It also prevents the methylation of side chains on certain amino acids, such as lysine and arginine, which are crucial for protein synthesis .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the growth of cancer cells through the inhibition of protein synthesis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by preventing the formation and release of proteins from ribosomes . The inhibition of protein synthesis disrupts cellular processes, leading to the suppression of cancer cell growth .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ribosomes, where it inhibits the formation and release of proteins necessary for cell division . This compound also exerts its effects through formylation, converting inactive proteins into active ones . Additionally, this compound prevents the methylation of side chains on lysine and arginine, which are important for protein synthesis . These interactions at the molecular level contribute to the compound’s anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cancer cell growth without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions . The compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall efficacy and toxicity . Understanding these metabolic pathways is essential for optimizing the use of this compound in therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function . The transport and distribution of this compound are critical factors in determining its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy in inhibiting cancer cell growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Difluoro-4-methoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-difluoroanisole with a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 3,5-difluoro-4-methoxybenzoic acid, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol, 3,5-difluoro-4-methoxybenzyl alcohol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: 3,5-Difluoro-4-methoxybenzoic acid.
Reduction: 3,5-Difluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoro-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
2,6-Difluoro-4-methoxybenzaldehyde: Similar structure but with fluorine atoms at positions 2 and 6 instead of 3 and 5.
3,5-Difluoro-4-methoxybenzoic acid: The carboxylic acid derivative of 3,5-Difluoro-4-methoxybenzaldehyde
Uniqueness
This compound is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which imparts distinct chemical and physical properties. These properties make it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Propriétés
IUPAC Name |
3,5-difluoro-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSLGHDKSCGXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560444 | |
| Record name | 3,5-Difluoro-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654-11-5 | |
| Record name | 3,5-Difluoro-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 654-11-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)




![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)
acetic acid](/img/structure/B1316894.png)





![(E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1316910.png)
